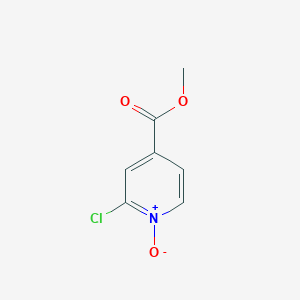

Methyl 2-chloroisonicotinate 1-oxide

CAS No.: 164464-50-0

Cat. No.: VC2681819

Molecular Formula: C7H6ClNO3

Molecular Weight: 187.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 164464-50-0 |

|---|---|

| Molecular Formula | C7H6ClNO3 |

| Molecular Weight | 187.58 g/mol |

| IUPAC Name | methyl 2-chloro-1-oxidopyridin-1-ium-4-carboxylate |

| Standard InChI | InChI=1S/C7H6ClNO3/c1-12-7(10)5-2-3-9(11)6(8)4-5/h2-4H,1H3 |

| Standard InChI Key | OKTVLBKJSLNYKH-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=[N+](C=C1)[O-])Cl |

| Canonical SMILES | COC(=O)C1=CC(=[N+](C=C1)[O-])Cl |

Introduction

Chemical and Physical Properties

Basic Identification and Molecular Information

Methyl 2-chloroisonicotinate 1-oxide possesses several defining characteristics that determine its physical and chemical behavior. The compound is identified by its unique CAS registry number (164464-50-0) and is characterized by the molecular formula C7H6ClNO3, corresponding to a molecular weight of 187.58 g/mol . The IUPAC name for this compound is methyl 2-chloro-1-oxidopyridin-1-ium-4-carboxylate, which systematically describes its structural features .

For computational and database purposes, the compound is represented by specific identifiers including its InChI string (InChI=1S/C7H6ClNO3/c1-12-7(10)5-2-3-9(11)6(8)4-5/h2-4H,1H3) and InChIKey (OKTVLBKJSLNYKH-UHFFFAOYSA-N). These identifiers enable precise digital representation of the compound's structure in chemical databases and computational chemistry applications .

Several canonical SMILES notations have been reported for this compound, with COC(=O)C1=CC(=N+[O-])Cl being one representation that captures its structural features in a linear format suitable for computational processing .

Physical and Structural Properties

The physical and chemical properties of methyl 2-chloroisonicotinate 1-oxide determine its behavior in various chemical environments. Table 1 presents a comprehensive overview of these properties based on computational and experimental determinations.

Table 1: Physical and Chemical Properties of Methyl 2-chloroisonicotinate 1-oxide

The moderate XLogP3-AA value of 0.7 suggests a balance between hydrophilic and hydrophobic properties, which may influence its solubility characteristics in various solvents. The compound contains no hydrogen bond donors but features three hydrogen bond acceptor sites, which would impact its intermolecular interactions and potential binding with other molecules. With a topological polar surface area of 51.8 Ų, the compound has moderate polarity, which could influence its membrane permeability if considered for biological applications .

Structural Features and Chemistry

Molecular Structure and Functional Groups

Methyl 2-chloroisonicotinate 1-oxide possesses a distinct molecular architecture featuring a pyridine core with multiple functional attachments. The compound contains a pyridine ring with a chlorine atom at the 2-position, a methyl carboxylate group at the 4-position, and an N-oxide functionality at the nitrogen of the pyridine ring . This combination of functional groups creates a unique electronic environment within the molecule.

The N-oxide group significantly alters the electronic distribution in the pyridine ring, generally increasing the reactivity at certain positions and affecting the basicity of the nitrogen atom. This functional group introduces a polar character to the molecule and can participate in hydrogen bonding interactions as an acceptor. The chlorine substituent at the 2-position provides opportunities for nucleophilic aromatic substitution reactions, potentially allowing this compound to serve as a versatile intermediate in the synthesis of more complex molecules.

The methyl ester group at the 4-position represents another reactive site within the molecule, susceptible to nucleophilic attack and hydrolysis under appropriate conditions. This functional group could be transformed into other carboxylic acid derivatives, including amides, acids, and alternative esters, expanding the compound's utility as a synthetic building block .

Resonance Structures and Electronic Properties

The electronic structure of methyl 2-chloroisonicotinate 1-oxide features important resonance contributions that influence its reactivity. The N-oxide functionality creates a formal positive charge on the nitrogen atom balanced by a formal negative charge on the oxygen atom. This zwitterionic character affects the distribution of electron density throughout the pyridine ring, generally activating certain positions toward nucleophilic attack while deactivating others toward electrophilic attack .

The presence of the electron-withdrawing chlorine atom and carboxylate functionality further modulates the electronic properties of the ring system. The chlorine atom inductively withdraws electron density while also potentially participating in resonance effects. Similarly, the carboxylate group withdraws electron density through both inductive and resonance mechanisms, creating a complex electronic environment that would influence the compound's reactivity patterns and selectivity in chemical transformations .

Synthesis and Preparation Methods

Purification and Characterization

The purification of N-oxide compounds often involves recrystallization techniques, as exemplified in the search results with the preparation of 1-methyl-2-nitro-1H-imidazole 3-oxide, which was purified through slow evaporation at 293 K . Similarly, the N-oxide Lansoprazole derivatives were purified using solvent systems involving isopropyl alcohol (IPA) and methanol, followed by extraction with chloroform .

For methyl 2-chloroisonicotinate 1-oxide, analogous purification approaches might include recrystallization from appropriate solvent systems, column chromatography, or selective precipitation techniques. Characterization of the compound would typically involve spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry, and X-ray crystallography for definitive structural confirmation .

Future Research Directions

Synthetic Methodology Development

Given the limited information available on methyl 2-chloroisonicotinate 1-oxide, future research could focus on developing optimized synthetic routes to this compound and its derivatives. Exploration of various oxidation conditions for the preparation of the N-oxide, investigation of regioselective functionalization methods, and development of catalytic approaches to introduce or modify substituents would enhance the accessibility and utility of this compound class .

Research into green chemistry approaches for the synthesis of pyridine N-oxides, including the use of environmentally benign oxidants, solvent-free conditions, or continuous flow methodologies, could address sustainability concerns associated with traditional synthetic routes. Additionally, exploring one-pot, multi-component reactions that directly incorporate the N-oxide functionality during heterocycle construction might offer more efficient access to structurally diverse libraries based on this scaffold .

Biological Evaluation and Structure-Activity Relationships

Future investigations could focus on evaluating the biological activity of methyl 2-chloroisonicotinate 1-oxide across various assay systems to identify potential therapeutic applications. Screening against microbial pathogens, cancer cell lines, and specific enzyme targets would help establish baseline bioactivity profiles for this compound.

Structure-activity relationship studies involving the synthesis and evaluation of analogs with variations in the chloro substituent, the ester functionality, and the N-oxide group would provide valuable insights into the structural requirements for biological activity. Such studies could guide the rational design of more potent and selective derivatives optimized for specific therapeutic targets .

Computational approaches, including molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analyses, could complement experimental studies by predicting binding modes, identifying potential biological targets, and guiding synthetic efforts toward the most promising structural modifications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume